molecular formula C23H25BrN2O B11707850 5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11707850
M. Wt: 425.4 g/mol
InChI Key: QHDMBQHZTDFGSD-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with 4-(4-propylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Sensors: The compound’s ability to interact with various analytes makes it useful in the design of chemical sensors for detecting specific substances.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-(2-Chlorophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    5-(2-Bromophenyl)-3-[4-(4-methylcyclohexyl)phenyl]-1,2,4-oxadiazole: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.

Uniqueness

The presence of the 2-bromophenyl group and the 4-(4-propylcyclohexyl)phenyl group in 5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole imparts unique steric and electronic characteristics

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

5-(2-bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H25BrN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-23(27-26-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3

InChI Key

QHDMBQHZTDFGSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

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